BenchChemオンラインストアへようこそ!

3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Lipophilicity Drug-likeness Permeability

3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034311-83-4) is a synthetic heterocyclic compound with molecular formula C14H13Cl2N3O3, molecular weight 342.18 g/mol, and calculated logP of 2.519. The compound features an imidazolidine-2,4-dione ring linked via a pyrrolidin-3-yl spacer to a 3,4-dichlorobenzoyl group.

Molecular Formula C14H13Cl2N3O3
Molecular Weight 342.18
CAS No. 2034311-83-4
Cat. No. B2658803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
CAS2034311-83-4
Molecular FormulaC14H13Cl2N3O3
Molecular Weight342.18
Structural Identifiers
SMILESC1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H13Cl2N3O3/c15-10-2-1-8(5-11(10)16)13(21)18-4-3-9(7-18)19-12(20)6-17-14(19)22/h1-2,5,9H,3-4,6-7H2,(H,17,22)
InChIKeyPMITWMUACRFYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034311-83-4): Procurement-Relevant Structural and Physicochemical Baseline


3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034311-83-4) is a synthetic heterocyclic compound with molecular formula C14H13Cl2N3O3, molecular weight 342.18 g/mol, and calculated logP of 2.519 [1]. The compound features an imidazolidine-2,4-dione ring linked via a pyrrolidin-3-yl spacer to a 3,4-dichlorobenzoyl group. This structural architecture places it within the class of N-acyl-pyrrolidinyl-imidazolidinediones, a scaffold of interest in medicinal chemistry for its conformational rigidity and hydrogen-bonding capacity [2]. Per ZINC and ChEMBL databases, no peer-reviewed biological activity data for this specific compound has been reported as of the latest database update, and no clinical trials have been registered [1]. This evidence gap means that procurement decisions must rest primarily on structural differentiation and physicochemical property comparisons against the closest commercially available analogs.

Why 3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione Cannot Be Substituted by In-Class Analogs Without Risk of Property Divergence


Compounds within the N-acyl-pyrrolidinyl-imidazolidinedione class exhibit substantial variation in calculated lipophilicity, hydrogen-bond donor/acceptor count, and topological polar surface area (tPSA) depending on the choice of the N-acyl substituent on the pyrrolidine ring . The 3,4-dichlorobenzoyl group in the target compound confers a distinct combination of high electron deficiency (due to two chlorine atoms), moderate logP (~2.5), and enhanced metabolic stability potential relative to non-halogenated or mono-halogenated benzoyl analogs [1]. Generic substitution with compounds carrying unsubstituted benzoyl, cyclobutanecarbonyl, or sulfonyl substituents at the pyrrolidine N-position would alter the compound's permeability profile, target-binding potential, and metabolic clearance rate, making cross-class interchange unreliable without explicit comparative experimental data [2].

3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (logP) and Predicted Permeability: 3,4-Dichlorobenzoyl vs. Unsubstituted Benzoyl and Cyclobutanecarbonyl Analogs

The calculated partition coefficient (logP) of 3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is 2.519, as reported in the ZINC database [1]. By comparison, the unsubstituted benzoyl analog has an estimated logP approximately 0.8–1.2 log units lower based on the known contribution of chlorine substituents (π ~+0.7 per Cl on aromatic systems). The cyclobutanecarbonyl analog (CAS 2320227-12-9) is predicted to have a logP approximately 1.0–1.5 log units lower due to the absence of aromatic halogens [2]. This quantitative logP difference indicates that the 3,4-dichlorobenzoyl group enhances passive membrane permeability relative to these comparators, which may translate to improved oral bioavailability potential in cell-based permeability assays .

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count Relative to the Oxazolidinedione Heterocycle Analog

The target compound has a calculated tPSA of 68 Ų and 5 hydrogen-bond acceptors, as cataloged in the ZINC database [1]. The direct oxazolidine-2,4-dione analog, 3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione, replaces one ring nitrogen (N-3) with oxygen, reducing the hydrogen-bond acceptor count from 5 to 4 and lowering tPSA by approximately 8–12 Ų . While both compounds share the same 3,4-dichlorobenzoyl-pyrrolidine substructure, the heterocyclic dione ring identity alters the predicted absorption and brain penetration profiles. A tPSA below 70 Ų is generally associated with moderate CNS permeability; the target compound's value of 68 Ų places it at the boundary of CNS-accessible chemical space, whereas the oxazolidinedione analog (tPSA ~56–60 Ų) may exhibit superior brain penetration potential but reduced aqueous solubility [2].

Polar surface area Oral absorption CNS penetration

Available Biological Activity: Human OCT1 Transporter Inhibition (Weak) vs. Structurally Related Pyrrolidinyl-Imidazolidinedione Scaffolds with Nanomolar Potency

The only publicly available biological activity data for 3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is an IC50 of 1.38 × 10⁵ nM (138 µM) against human OCT1 (organic cation transporter 1) expressed in HEK293 cells, measured by ASP+ substrate uptake inhibition [1]. This potency is approximately 10³- to 10⁴-fold weaker than the nanomolar-range IC50 values reported for optimized pyrrolidinyl-imidazolidinone PERK inhibitors in the patent literature [2]. While the weak OCT1 activity suggests low transporter-mediated liability at relevant concentrations, the absence of primary target potency data for the compound precludes direct comparison of therapeutic index. Users seeking OCT1-mediated effects should be aware that alternative scaffolds (e.g., certain pyrrolidine-2,5-diones) demonstrate OCT1 IC50 values in the 20–35 µM range, making them approximately 4- to 7-fold more potent on this particular off-target [3].

Transporter inhibition OCT1 Selectivity

Molecular Weight and Ligand Efficiency Potential vs. Core Scaffold 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione (MW 169.18)

The molecular weight of 3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is 342.18 g/mol [1], representing an increase of 173.0 g/mol (+102%) over the unsubstituted core scaffold 3-(pyrrolidin-3-yl)imidazolidine-2,4-dione (MW 169.18 g/mol, CAS 1558140-75-2) . This molecular weight difference arises entirely from the 3,4-dichlorobenzoyl substituent. In fragment-based drug discovery contexts, the core scaffold is suitable as a fragment (MW < 250) for initial screening, while the fully elaborated target compound approaches the typical lead-like molecular weight limit (~350 Da). The addition of the 3,4-dichlorobenzoyl group contributes significantly to both lipophilicity and potential binding energy, but also increases the risk of exceeding Lipinski's Rule of 5 thresholds when further elaborated [2].

Molecular weight Ligand efficiency Fragment elaboration

Evidence Gap: Absence of Published Primary Target Potency or Selectivity Data

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and the patent literature (including PCT/US/EP applications) returned no peer-reviewed publication or patent example reporting primary target potency (IC50, Ki, EC50, or Kd) for 3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione against any defined molecular target [1] [2]. The ZINC database entry confirms: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [3]. This contrasts with structurally related imidazopyrrolidinone compounds (fused bicyclic cores) that have reported IC50 values in the low nanomolar range against targets such as PERK, BET bromodomains, and the DENV-2 NS2B-NS3 protease [2] [4]. Users procuring this compound for primary pharmacology studies should anticipate that any target potency data must be generated de novo, and that the compound cannot currently be benchmarked against known inhibitors in any therapeutic area.

Data gap Primary pharmacology Target engagement

Synthetic Accessibility and Commercial Availability: Defined Synthetic Pathway vs. Fused Bicyclic Imidazopyrrolidinone Analogs

3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is constructed through a modular two-step sequence: acylation of 3-(pyrrolidin-3-yl)imidazolidine-2,4-dione with 3,4-dichlorobenzoyl chloride . This linear synthetic route contrasts with the multi-step cyclization and ring-fusion protocols required for imidazopyrrolidinone (fused bicyclic) compounds, which typically involve palladium-catalyzed cyclizations or multi-component condensation reactions [1]. The simpler retrosynthetic logic of the target compound facilitates analog generation by varying the acyl chloride electrophile, enabling efficient parallel library synthesis. The compound is commercially available from multiple vendors in milligram to gram quantities with typical purity ≥95% (HPLC) , whereas certain fused bicyclic analogs with defined biological activity may require custom synthesis or are only available as part of patent-protected compound collections with restricted access.

Synthetic accessibility Commercial sourcing Scale-up potential

Best-Fit Research and Industrial Application Scenarios for 3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione Based on Comparative Evidence


Lead-Like Starting Point for Structure-Activity Relationship (SAR) Campaigns Targeting the Imidazolidine-2,4-dione Pharmacophore

The compound's modular two-step synthesis, commercial availability in ≥95% purity, and location within lead-like chemical space (MW 342.18, logP 2.519, tPSA 68 Ų) make it an efficient launch point for SAR exploration around the N-acyl substituent [1]. Its 3,4-dichlorobenzoyl group provides a halogenated anchor that can be systematically varied to modulate lipophilicity, target binding, and metabolic stability. In contrast, fused bicyclic imidazopyrrolidinones, while more potent at defined targets, require longer synthetic routes and are less amenable to rapid analog generation [2].

Negative Control or Baseline Compound for OCT1 Transporter Assays Requiring Weak Inhibition

With an OCT1 IC50 of ~138 µM (BindingDB), the compound exhibits approximately 6-fold weaker inhibition than the reference OCT1 inhibitor CHEMBL1160766 (IC50 22.6 µM) and >1,000-fold weaker inhibition than typical pharmacological probes [3]. This makes it suitable as a low-activity comparator or solvent-control baseline in transporter inhibition screening panels, where its weak OCT1 engagement helps define the assay window without confounding primary readouts.

Physicochemical Comparator in Heterocycle-Dependent Property Studies (Imidazolidinedione vs. Oxazolidinedione Core)

The tPSA difference of approximately +10 Ų relative to the oxazolidine-2,4-dione analog (tPSA ~56–60 vs. 68 Ų) enables head-to-head comparative studies of how the heterocyclic dione ring identity influences solubility, permeability, and metabolic stability while holding the 3,4-dichlorobenzoyl-pyrrolidine substructure constant . Such matched molecular pair analyses are valuable for calibrating computational ADME models and informing heterocycle selection in medicinal chemistry programs targeting either systemic or CNS indications [4].

De Novo Primary Target Identification and Phenotypic Screening

Given the complete absence of published primary target potency data for this compound [5], one of its most scientifically valid applications is in target deconvolution and phenotypic screening. The compound's structural features (dichlorinated benzoyl group, hydrogen-bond-capable imidazolidinedione core) suggest potential interactions with kinases, proteases, or nuclear receptors, but the target landscape is uncharacterized [2]. This positions the compound for unbiased phenotypic profiling, affinity-based proteomics (e.g., thermal proteome profiling or chemoproteomics), or broad-panel biochemical screening to identify its molecular target(s), followed by rational optimization guided by the established SAR tractability of the scaffold.

Quote Request

Request a Quote for 3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.